molecular formula C17H10ClNO B12704003 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-88-8

10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12704003
CAS No.: 93663-88-8
M. Wt: 279.7 g/mol
InChI Key: WMFYRYLPTZBMTE-UHFFFAOYSA-N
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Description

10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one is a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one typically involves transition metal-catalyzed C–H functionalization. This method is favored due to its efficiency in creating complex molecular structures. The reaction conditions often include the use of palladium (Pd) catalysts and aryne intermediates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its observed biological activities .

Comparison with Similar Compounds

10-Chloro-8-methyl-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinone derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

CAS No.

93663-88-8

Molecular Formula

C17H10ClNO

Molecular Weight

279.7 g/mol

IUPAC Name

10-chloro-8-methylindeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H10ClNO/c1-9-6-7-13-12(8-9)15(18)14-16(19-13)10-4-2-3-5-11(10)17(14)20/h2-8H,1H3

InChI Key

WMFYRYLPTZBMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2Cl

Origin of Product

United States

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